9-Methylxanthine
Overview
Description
9-Methylxanthine is a methylated derivative of xanthine, a purine base found in most human body tissues and fluids, and in other organisms. It is one of the methylxanthines, a group of compounds that includes caffeine, theophylline, and theobromine. These compounds are known for their stimulant effects on the central nervous system and their ability to relax smooth muscles.
Mechanism of Action
Target of Action
9-Methylxanthine, like other methylxanthines, primarily targets adenosine receptors in the central nervous system and peripheral tissues . Adenosine receptors play a crucial role in many physiological processes, including neurotransmission, muscle contraction, and inflammatory responses .
Mode of Action
This compound acts as an antagonist of adenosine receptors . By binding to these receptors, it prevents adenosine, a naturally occurring nucleoside, from exerting its effects. This antagonistic action results in a variety of changes, such as increased heart rate, bronchodilation, and central nervous system stimulation .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the metabolism of adenosine . Adenosine is a key component of ATP (adenosine triphosphate), the main energy currency of cells. By antagonizing adenosine receptors, this compound can influence energy metabolism and neurotransmission .
Pharmacokinetics
The pharmacokinetics of this compound, like other methylxanthines, involves rapid and complete gastrointestinal absorption . It is extensively metabolized by the liver, with less than 2% of the administered dose excreted unchanged in human urine . The elimination of methylxanthines can be both dose-independent and dose-dependent, which can be explained by saturation of metabolic pathways and impaired elimination due to factors such as the immaturity of hepatic enzymes and liver diseases .
Result of Action
The antagonism of adenosine receptors by this compound leads to a variety of molecular and cellular effects. These include increased heart rate, bronchodilation, and central nervous system stimulation . It may also have anti-inflammatory effects . In addition, it has been suggested that this compound acts as a brain cortex stimulant, promoting mental energy, increased awareness and wakefulness, improved clear thinking, and attenuated fatigue .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and elimination, due to interactions at the level of cytochrome P450 enzymes . Additionally, factors such as diet, age, and health status can also influence the pharmacokinetics and pharmacodynamics of this compound .
Biochemical Analysis
Biochemical Properties
9-Methylxanthine, like other methylxanthines, is known to interact with various enzymes, proteins, and other biomolecules. It is an extremely weak basic compound and serves as a smooth muscle relaxant and cardiac muscle and central nervous system stimulant . It is also known to evoke contractures in mammalian heart .
Cellular Effects
9-Methylxanthines have been shown to have various effects on cells. For instance, they can function as antagonists of adenosine receptors . This antagonistic action can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is its ability to function as an antagonist of adenosine receptors . This can lead to changes in gene expression and can influence enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For example, it has been shown that the effects of methylxanthines on lung function and symptoms were generally not confirmed at standard levels of significance, whereas the potentially important adverse events of nausea and vomiting were significantly increased in patients receiving methylxanthines .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. While specific studies on this compound are limited, research on other methylxanthines has shown that they can result in life-threatening arrhythmias and seizures at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is extensively metabolized by the liver, with less than 2% of caffeine administered excreted unchanged in human urine . The metabolic pathways of this compound exhibit important quantitative and qualitative differences in animal species and humans .
Transport and Distribution
This compound is distributed in all body fluids and crosses all biological membranes . It does not accumulate in organs or tissues . The transport and distribution of this compound within cells and tissues can be influenced by various factors, including the presence of transporters or binding proteins .
Subcellular Localization
Given its ability to cross all biological membranes, it is likely that it can be found in various subcellular compartments
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methylxanthine typically involves the methylation of xanthine. One common method is the reaction of xanthine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 9-Methylxanthine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 9-methyluric acid.
Reduction: It can be reduced to form this compound derivatives.
Substitution: It can undergo substitution reactions where the methyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products:
Oxidation: 9-Methyluric acid.
Reduction: Various this compound derivatives.
Substitution: Halogenated this compound compounds.
Scientific Research Applications
9-Methylxanthine has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of methylxanthines and their derivatives.
Biology: It is used in studies related to enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications due to its stimulant effects and ability to relax smooth muscles.
Industry: It is used in the production of pharmaceuticals and as a research chemical.
Comparison with Similar Compounds
Caffeine (1,3,7-Trimethylxanthine): Known for its strong stimulant effects.
Theophylline (1,3-Dimethylxanthine): Used primarily as a bronchodilator.
Theobromine (3,7-Dimethylxanthine): Found in cocoa products and has mild stimulant effects.
Uniqueness of 9-Methylxanthine: this compound is unique in its specific methylation pattern, which affects its pharmacological properties. Unlike caffeine, which has three methyl groups, this compound has only one, leading to different receptor binding affinities and metabolic pathways. This makes it a valuable compound for studying the structure-activity relationships of methylxanthines.
Properties
IUPAC Name |
9-methyl-3H-purine-2,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O2/c1-10-2-7-3-4(10)8-6(12)9-5(3)11/h2H,1H3,(H2,8,9,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHNIKYWYTSMDDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1NC(=O)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40152592 | |
Record name | 3,9-Dihydro-9-methyl-1H-purine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40152592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 9-Methylxanthine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0059716 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1198-33-0 | |
Record name | 3,9-Dihydro-9-methyl-1H-purine-2,6-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1198-33-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9-Methylxanthine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001198330 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1198-33-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4917 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,9-Dihydro-9-methyl-1H-purine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40152592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,9-dihydro-9-methyl-1H-purine-2,6-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.483 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 9-METHYLXANTHINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13HCS9N24R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the structural characteristics of 9-Methylxanthine?
A: this compound is a purine derivative. Its molecular formula is C7H8N4O2 and its molecular weight is 180.17 g/mol. NMR studies have provided insights into its tautomeric forms and ionization processes. [] For instance, in aqueous solutions, xanthines with an unsubstituted imidazole ring, like this compound, predominantly exist as N(7)H tautomers. [] Additionally, NMR analysis allows for the differentiation of methyl substituents at various positions on the xanthine ring based on their chemical shifts. []
Q2: How does this compound interact with platinum complexes, and what is the significance of this interaction?
A: Research shows that this compound can significantly accelerate reactions between certain platinum(IV) and platinum(II) complexes. [] This catalytic effect is particularly notable with complexes containing ammine, organic amine, and chloro ligands. [] For example, the addition of just 10% cis-dichlorodiammineplatinum(II) to cis-tetrachlorodiammineplatinum(IV) sped up the reaction with this compound by 30 times. [] This interaction is intriguing because platinum-based compounds are known antitumor drugs that target DNA nucleobases. [] Therefore, understanding how this compound influences these reactions could provide valuable insights into the mechanisms of platinum-based antitumor agents.
Q3: Does this compound exhibit any biological activity, particularly in cardiac muscle?
A: Unlike some of its chemical relatives like caffeine and theophylline, this compound does not induce contractures in mammalian heart muscle, even at concentrations up to 10 mM. [] Studies on rat and guinea pig myocardium suggest that an unsaturated nitrogen at position 9 in the xanthine molecule, or an equivalent position in an imidazole group, is crucial for triggering calcium release in the sarcoplasm, a prerequisite for muscle contraction. [] Since this compound lacks this unsaturated nitrogen at position 9, it does not elicit contractions in cardiac muscle. []
Q4: Can this compound form higher-order structures, and what are their potential implications?
A: Computational studies using density functional theory have revealed that this compound and its derivatives, including its protonated form (this compound protonated at N7) and 9-Methyluric acid, can assemble into novel tetramer structures. [] These structures, stabilized by low-barrier hydrogen bonds, can be either homotetrads or heterotetrads, and can carry positive or neutral charges. [] Importantly, these tetramers can bind cations and anions even without stacking interactions, suggesting their potential as building blocks for larger structures like quadruplexes. [] This finding opens up exciting possibilities for developing new materials with potential applications in various fields.
Q5: Are there specific analytical methods for characterizing and quantifying this compound?
A: While specific analytical methods for this compound aren't detailed in the provided abstracts, common techniques for characterizing and quantifying similar compounds include Nuclear Magnetic Resonance (NMR) spectroscopy [], Ultraviolet-visible (UV-Vis) spectroscopy [], and High-Performance Liquid Chromatography (HPLC). NMR is particularly useful for structural analysis, distinguishing between different isomers and tautomers. [] UV-Vis spectroscopy helps in studying the compound's behavior in solution and its interactions with other molecules. HPLC, often coupled with mass spectrometry, enables separation, identification, and quantification of this compound in complex mixtures.
Q6: How does the 8-nitro group in 8-Nitroxanthine derivatives, synthesized from this compound, behave chemically?
A: The 8-nitro group in 8-Nitroxanthine derivatives, synthesized from this compound, demonstrates susceptibility to nucleophilic displacement reactions. [] This property allows for the synthesis of various derivatives, including 8-chloro-, 8-ethoxy-, and uric acid derivatives. [] This synthetic versatility makes these 8-Nitroxanthines valuable precursors for generating a diverse range of potentially bioactive compounds.
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